1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene is an organic compound featuring a benzene ring substituted with a methylsulfanyl group, a methoxymethyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzene derivative is reacted with appropriate reagents to introduce the methylsulfanyl, methoxymethyl, and trifluoromethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfanyl and methoxymethyl groups can also participate in various interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-3-(trifluoromethyl)benzene
- 1-methoxy-3-(trifluoromethyl)benzene
- 1-(methylsulfanyl)-3-(trifluoromethyl)benzene
Comparison: 1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene is unique due to the presence of all three substituents on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
88023-85-2 |
---|---|
Molekularformel |
C10H11F3OS |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
1-(methylsulfanylmethoxymethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3OS/c1-15-7-14-6-8-3-2-4-9(5-8)10(11,12)13/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
UMWIUFZNRSWPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCOCC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.